molecular formula C19H28N2O4 B12820449 tert-Butyl 4-(2-(2-oxo-2-phenylethoxy)ethyl)piperazine-1-carboxylate

tert-Butyl 4-(2-(2-oxo-2-phenylethoxy)ethyl)piperazine-1-carboxylate

Cat. No.: B12820449
M. Wt: 348.4 g/mol
InChI Key: GTJRXSKLXAKSHV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(2-oxo-2-phenylethoxy)ethyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for the synthesis of various pharmacologically active compounds .

Preparation Methods

The synthesis of tert-butyl 4-(2-(2-oxo-2-phenylethoxy)ethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetonitrile and is usually performed at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

tert-Butyl 4-(2-(2-oxo-2-phenylethoxy)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(2-oxo-2-phenylethoxy)ethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring in the compound provides conformational flexibility, allowing it to fit into the active sites of enzymes and receptors, thereby modulating their activity. The polar nitrogen atoms in the piperazine ring enhance favorable interactions with macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl 4-(2-phenacyloxyethyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-9-20(10-12-21)13-14-24-15-17(22)16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3

InChI Key

GTJRXSKLXAKSHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOCC(=O)C2=CC=CC=C2

Origin of Product

United States

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